![molecular formula C20H21N5O2S2 B6546522 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 946349-86-6](/img/structure/B6546522.png)
2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Description
2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.11366728 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of thiadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms for this compound may include:
- Inhibition of Growth Factor Receptors : Similar compounds have shown the ability to inhibit vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which is crucial in cancer proliferation and angiogenesis .
- Induction of Apoptosis : Research indicates that certain thiadiazole derivatives can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2 .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
A431 | 12.5 | VEGFR-2 inhibition | |
HT-29 | 15.0 | Apoptosis induction | |
PC3 | 18.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to anticancer properties, some derivatives in this class have demonstrated neuroprotective effects. For instance, a closely related compound exhibited neuroprotective activity in PC12 cells against sodium nitroprusside-induced damage with an IC50 value significantly lower than that of standard neuroprotective agents like edaravone .
Study 1: Antiproliferative Effects
A study investigated a series of thiadiazole derivatives for their antiproliferative effects on cancer cell lines. The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value indicative of strong growth inhibition. Further analysis revealed that it induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study 2: Neuroprotection
Another research effort focused on the neuroprotective properties of related compounds. One derivative showed better protective effects in PC12 cells compared to traditional neuroprotectants, suggesting potential applications in neurodegenerative disease treatment .
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-14-7-9-16(10-8-14)22-18(27)23-19-24-25-20(29-19)28-13-17(26)21-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26)(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZPUSJKYCNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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